molecular formula C19H20O6S B12550104 Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate CAS No. 143427-41-2

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate

Cat. No.: B12550104
CAS No.: 143427-41-2
M. Wt: 376.4 g/mol
InChI Key: WPURPVYLFBBFGM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate typically involves esterification reactions. One common method is the reaction between 3-(ethoxycarbonyl)phenylmethanesulfonyl chloride and ethyl benzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of perfumes, flavoring agents, and other consumer products.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate involves its interaction with specific molecular targets. The ester and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate is unique due to the presence of both ester and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

143427-41-2

Molecular Formula

C19H20O6S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-[(3-ethoxycarbonylphenyl)methylsulfonyl]benzoate

InChI

InChI=1S/C19H20O6S/c1-3-24-18(20)15-9-7-8-14(12-15)13-26(22,23)17-11-6-5-10-16(17)19(21)25-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

WPURPVYLFBBFGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)OCC

Origin of Product

United States

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